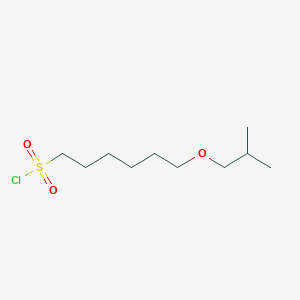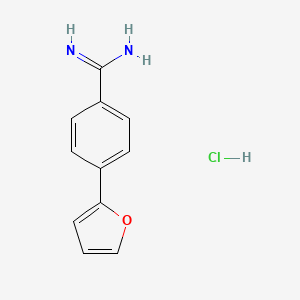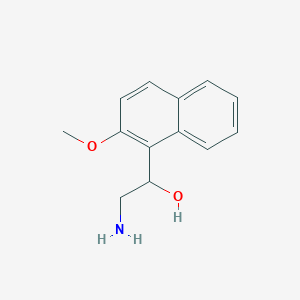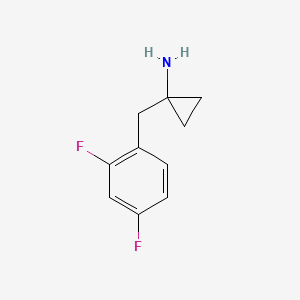
2,2,4-Trimethylheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylheptan-1-amine is an organic compound with the molecular formula C10H23N It is a branched-chain amine, characterized by the presence of three methyl groups attached to the heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,2,4-Trimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum production of the desired amine.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
2,2,4-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylheptan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with different chemical properties.
Heptane derivatives: Other heptane-based amines with varying degrees of methyl substitution.
Uniqueness
2,2,4-Trimethylheptan-1-amine is unique due to its specific branching and the presence of three methyl groups, which influence its reactivity and interactions. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C10H23N |
|---|---|
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
2,2,4-trimethylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3 |
Clé InChI |
BQIMFCCBHFSHGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)



![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)

![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)


